Aspartic acid, 2-methyl-
Description
Historical Scientific Context and Discovery of Aspartic Acid, 2-Methyl-
The scientific interest in Cα-methylated α-amino acids grew from their unique biochemical properties and the synthetic challenges they present. thieme-connect.com While the related compound N-methyl-D-aspartic acid (NMDA) was synthesized in the 1960s, the study of Cα-methylated versions like 2-methylaspartic acid followed a distinct path. wikidoc.orghmdb.ca
A significant milestone in the history of this compound was its identification in meteorites, placing it among a group of over eighty amino acids found of extraterrestrial origin. nih.gov Analysis of meteorites has shown the presence of 2-methylaspartic acid, sometimes with a slight enrichment of the L-enantiomer, which is intriguing for theories on the prebiotic origins of homochirality on Earth. nih.gov
In the laboratory, the synthesis of optically active 2-methylaspartic acid has been a subject of extensive research. Methods have been developed to achieve its enantioselective synthesis, which is crucial for studying the specific interactions of each stereoisomer with biological systems. For instance, an efficient synthesis was developed involving the fragmentation of an optically active pyrazoline under alkaline conditions to produce (S)-(+)-2-methylaspartic acid. thieme-connect.comthieme-connect.com Other research has focused on developing new synthetic routes for N-methyl-DL-aspartic acid and its derivatives, highlighting the continued interest in this class of compounds. nih.gov
Nomenclature and Stereoisomerism of Aspartic Acid, 2-Methyl-
The nomenclature of Aspartic acid, 2-methyl- can be specified in several ways. Due to the methyl group at the Cα position, this atom is a stereocenter, leading to the existence of two enantiomers: (R)-2-methylaspartic acid and (S)-2-methylaspartic acid. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate.
| Nomenclature Type | Name |
| Common Name | 2-Methylaspartic acid, α-Methylaspartic acid |
| Systematic IUPAC Name | 2-Amino-2-methylbutanedioic acid |
| Stereoisomer Examples | (S)-(+)-2-Methylaspartic Acid, (R)-(-)-2-Methylaspartic Acid |
| Racemic Mixture | (±)-2-Methylaspartic acid |
The presence of the chiral center at Cα makes the separation and synthesis of individual enantiomers a significant challenge. thieme-connect.com Unlike many standard amino acids, racemic 2-methylaspartic acid crystallizes in an achiral space group, forming a racemic compound where both D- and L-enantiomers are present in equal numbers within the crystal's unit cell. researchgate.net This is in contrast to some amino acids that can be separated by crystallization. researchgate.net The representation of these three-dimensional structures on a two-dimensional surface is often done using Fischer projections, a method developed by Emil Fischer. libretexts.orgtutorsglobe.comlibretexts.org
Positioning Aspartic Acid, 2-Methyl- within the Alpha-Amino Acid Landscape
Aspartic acid, 2-methyl- is classified as a non-proteinogenic, Cα-methylated α-amino acid. This positions it outside the group of amino acids that are genetically coded for protein synthesis. researchgate.netnih.gov The primary structural feature that distinguishes it from the 19 common chiral proteinogenic amino acids is the substitution of the α-hydrogen with a methyl group. researchgate.netnih.gov
This substitution has several important biochemical consequences:
Conformational Constraints: The steric bulk of the α-methyl group restricts the conformational freedom of the molecule. This property is of great interest in peptide design, as incorporating such amino acids can induce specific secondary structures. thieme-connect.com
Resistance to Racemization: The absence of an α-hydrogen atom makes 2-methylaspartic acid and other α-methylated amino acids more resistant to racemization, the process by which an enantiomerically pure substance is converted into a racemic mixture. researchgate.net This stability is a key aspect of studies into its potential role in prebiotic chemistry.
Enzyme Interactions: It has been used as a pseudo-substrate or inhibitor to study the mechanisms of enzymes. For example, its interaction with aspartate aminotransferase has been investigated using kinetic techniques to understand the intermediate steps of the enzymatic reaction. nih.govacs.orgworthington-biochem.com While it is an isomer of glutamic acid, it is distinct from 3-methylaspartic acid, which is an intermediate in the glutamate (B1630785) mutase pathway. researchgate.netnih.govias.ac.inebi.ac.uk
Below is a table summarizing the basic properties of Aspartic acid, 2-methyl-.
| Property | Value |
| Chemical Formula | C5H9NO4 |
| Molar Mass | 147.13 g/mol |
| Classification | Non-proteinogenic α-amino acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Aspartic Acid, 2 Methyl
Endogenous Synthesis Routes for Aspartic Acid, 2-Methyl-
The endogenous production of 2-methylaspartic acid involves key enzymatic reactions that modify the structure of aspartic acid.
The biosynthesis of certain forms of 2-methylaspartic acid begins with the conversion of L-aspartic acid to its stereoisomer, D-aspartic acid. This reaction is catalyzed by the enzyme aspartate racemase. caymanchem.comwikipedia.orgnih.gov This enzyme facilitates the interconversion between L-aspartate and D-aspartate. wikipedia.org D-aspartic acid, which is found in mammalian tissues, then serves as a direct precursor for the synthesis of N-methyl-D-aspartic acid (NMDA). caymanchem.comoup.com
Aspartate racemase can be either dependent on or independent of pyridoxal-5-phosphate (PLP). wikipedia.org The PLP-independent mechanism involves two cysteine residues that act in concert to abstract and then re-donate a proton at the α-carbon, thereby inverting the stereochemistry. acs.org In mammals, aspartate racemase has been identified and cloned, and its colocalization with D-aspartate in the brain and neuroendocrine tissues underscores its role in producing this key precursor. nih.gov
Following the formation of D-aspartate, a methyl group is added to its amino group to form N-methyl-D-aspartic acid (NMDA). This methylation reaction is catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. oup.comresearchgate.net This enzymatic process transforms D-aspartic acid into NMDA by substituting a hydrogen atom of the amino group with a methyl group. researchgate.net The presence of NMDA has been confirmed in the nervous system and endocrine glands of rats, with the highest concentrations found in the adenohypophysis and hypothalamus. oup.com
Another pathway for the formation of a methylated aspartate derivative involves the enzyme glutamate (B1630785) mutase, which converts glutamate to L-threo-3-methylaspartate. wikipedia.org This unusual amino acid is a key intermediate in the methylaspartate cycle found in some microorganisms. wikipedia.org
Table 1: Key Enzymes in the Biosynthesis of 2-Methylaspartic Acid Derivatives
| Enzyme | Reaction Catalyzed | Precursor | Product | Cofactor/Methyl Donor |
| Aspartate Racemase | Racemization of L-aspartate to D-aspartate | L-Aspartic acid | D-Aspartic acid | PLP (in some cases) |
| D-aspartate N-methyltransferase | Methylation of D-aspartate | D-Aspartic acid | N-methyl-D-aspartic acid | S-adenosyl-L-methionine (SAM) |
| Glutamate Mutase | Isomerization of glutamate | Glutamate | L-threo-3-methylaspartate | - |
Aspartate Racemase Activity and D-Aspartate Formation as a Precursor
Interconnections with Major Metabolic Cycles
The metabolism of 2-methylaspartic acid is not an isolated pathway but is integrated with central metabolic routes, including amino acid metabolism, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis.
The synthesis of 2-methylaspartic acid is fundamentally linked to amino acid metabolism. Its precursor, aspartic acid, is a non-essential amino acid in humans, meaning it can be synthesized by the body. wikipedia.org Aspartate itself is a precursor to several other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms. wikipedia.org The transamination of oxaloacetate, an intermediate of the TCA cycle, by aspartate aminotransferase is a primary route for aspartate synthesis. mdpi.com
The methylaspartate cycle, which utilizes L-threo-3-methylaspartate, directly interfaces with glutamate metabolism. mdpi.comcambridge.org In this cycle, glutamate is converted to 3-methylmalyl-CoA through a series of reactions involving L-threo-3-methylaspartate. cambridge.org This highlights a direct link between the metabolism of a methylated aspartate derivative and the broader network of amino acid transformations.
The metabolic pathways involving 2-methylaspartic acid are closely connected to the TCA cycle, a central hub of cellular energy metabolism. genome.jpkegg.jp The methylaspartate cycle, found in some haloarchaea, serves as an anaplerotic pathway to replenish TCA cycle intermediates when growing on acetate (B1210297). cambridge.orgnih.gov In this cycle, acetyl-CoA is ultimately converted to malate, a TCA cycle intermediate, via the formation of methylaspartate and glyoxylate. mdpi.comcambridge.orgnih.gov
Furthermore, the precursor for aspartate synthesis, oxaloacetate, is a key component of the TCA cycle. mdpi.com Glycolysis, the pathway that breaks down glucose to pyruvate (B1213749), provides the precursors for the TCA cycle. wikipedia.orgpressbooks.pub Specifically, pyruvate is converted to acetyl-CoA, which enters the TCA cycle. genome.jp Therefore, the availability of substrates from glycolysis directly influences the pool of intermediates available for aspartate and, consequently, 2-methylaspartic acid synthesis. Research has also shown that N-methyl-D-aspartate receptor activation can influence the balance between glycolysis and the pentose (B10789219) phosphate (B84403) pathway in neurons. nih.gov
Table 2: Metabolic Interconnections of 2-Methylaspartic Acid
| Metabolic Cycle | Connecting Intermediate/Process | Role of 2-Methylaspartic Acid Pathway |
| Amino Acid Metabolism | Glutamate, Aspartate | L-threo-3-methylaspartate is formed from glutamate; D-aspartate is the precursor for NMDA. |
| TCA Cycle | Oxaloacetate, Malate, Acetyl-CoA | Methylaspartate cycle replenishes TCA cycle intermediates. |
| Glycolysis | Pyruvate, Acetyl-CoA | Provides precursors for the TCA cycle, which in turn provides precursors for aspartate synthesis. |
Aspartic acid, the direct precursor for the synthesis of 2-methylaspartic acid derivatives, is a crucial building block in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.govlibretexts.org In this pathway, aspartate condenses with carbamoyl (B1232498) phosphate in a reaction catalyzed by aspartate transcarbamoylase to form N-carbamoylaspartate. nih.gov This is a key step in the formation of the pyrimidine ring structure, which is essential for the synthesis of uridine (B1682114) monophosphate (UMP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (dTTP). nih.govlibretexts.org
While there is no direct evidence of 2-methylaspartic acid itself being directly incorporated into nucleotides, its synthesis competes for the same precursor pool of aspartic acid. Therefore, the regulation of aspartate metabolism has implications for both the production of methylated aspartate derivatives and the synthesis of pyrimidine nucleotides, highlighting a competitive intersection between these two vital metabolic pathways.
Links to Tricarboxylic Acid (TCA) Cycle and Glycolysis
Compartmentalization of Aspartic Acid, 2-Methyl- Metabolism within Cellular Systems
The spatial organization of metabolic pathways within a cell, known as compartmentalization, is a critical principle for regulating biochemical processes, separating opposing reactions, and optimizing the flow of intermediates. wikilectures.euadpcollege.ac.in The metabolism of 2-methylaspartic acid (also known as 3-methylaspartic acid) is primarily understood through its role as a key intermediate in the methylaspartate cycle, an anaplerotic pathway for acetate assimilation discovered in haloarchaea. nih.govfrontiersin.orgnih.gov The cellular location of this cycle and its associated enzymes dictates the compartmentalization of 2-methylaspartate metabolism.
In prokaryotic organisms such as haloarchaea, which lack membrane-bound organelles like mitochondria, metabolic pathways are generally located in the cytosol. brenda-enzymes.org Research on Haloarcula hispanica and Haloarcula marismortui has established that the enzymes of the methylaspartate cycle, including those responsible for the synthesis and conversion of 2-methylaspartate, are cytosolic. frontiersin.orgresearchgate.net
The methylaspartate cycle begins with the conversion of (S)-glutamate to (2S,3S)-3-methylaspartate, a reaction catalyzed by the coenzyme B12-dependent enzyme, glutamate mutase. acs.orgebi.ac.uk This enzyme, along with the other key enzymes of the cycle, resides and functions within the cytosol of haloarchaea. frontiersin.orgbrenda-enzymes.org Subsequent steps, such as the deamination of methylaspartate to mesaconate by methylaspartate ammonia-lyase, also occur in this compartment. uniprot.orgresearchgate.net
The generation of glutamate, the precursor for 2-methylaspartate synthesis in this pathway, involves reactions of the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net In prokaryotes, the enzymes of the TCA cycle are located in the cytosol, in contrast to eukaryotes where they are compartmentalized within the mitochondrial matrix. brenda-enzymes.orgwikipedia.org This means that in haloarchaea, the entire sequence from central carbon metabolism to the formation and utilization of 2-methylaspartate is integrated within a single compartment: the cytosol. nih.govbrenda-enzymes.org
This lack of physical barriers allows for direct substrate channeling between the enzymes of the pathway. The division of the cell into distinct compartments allows for opposing metabolic pathways, such as fatty acid synthesis and degradation, to occur simultaneously without interfering with one another. wikilectures.eu While eukaryotes achieve this through organelles, prokaryotes utilize different regulatory mechanisms. The regulation of the methylaspartate cycle in the cytosol of haloarchaea is managed through factors such as substrate availability and enzymatic controls rather than transport across organellar membranes. adpcollege.ac.infrontiersin.org
Interactive Data Table: Key Enzymes in 2-Methylaspartate Metabolism and Their Cellular Location
The following table details the primary enzymes involved in the methylaspartate cycle, their catalyzed reactions, and their established cellular compartment in haloarchaea.
| Enzyme | Abbreviation | Reaction | Cellular Compartment (in Haloarchaea) | References |
| Glutamate Mutase | Glm / MamAB | (S)-Glutamate ⇌ (2S,3S)-3-Methylaspartate | Cytosol | frontiersin.orgebi.ac.ukresearchgate.net |
| Methylaspartate Ammonia-Lyase | Mal | (2S,3S)-3-Methylaspartate ⇌ Mesaconate + NH₄⁺ | Cytosol | frontiersin.orguniprot.orgresearchgate.net |
| Succinyl-CoA:Mesaconate CoA-Transferase | Mct | Mesaconate + Succinyl-CoA ⇌ Mesaconyl-C1-CoA + Succinate | Cytosol | frontiersin.orgresearchgate.net |
| Mesaconyl-CoA Hydratase | Mch | Mesaconyl-C1-CoA + H₂O ⇌ β-Methylmalyl-CoA | Cytosol | frontiersin.orgresearchgate.net |
| β-Methylmalyl-CoA Lyase | Mcl | β-Methylmalyl-CoA ⇌ Glyoxylate + Propionyl-CoA | Cytosol | researchgate.netasm.org |
Molecular Interactions and Receptor Pharmacology of Aspartic Acid, 2 Methyl
Aspartic Acid, 2-Methyl- as a Receptor Agonist
Aspartic acid, 2-methyl- functions as a specific agonist, a substance that binds to a receptor and triggers a physiological response, mimicking the action of the endogenous neurotransmitter, glutamate (B1630785). wikipedia.orgebi.ac.uk
The defining characteristic of Aspartic acid, 2-methyl- is its selective agonist activity at the NMDA receptor. wikipedia.orgselleckchem.com The receptor is, in fact, named for the compound's ability to selectively bind to and activate it. wikipedia.org This binding mimics the action of glutamate, the principal excitatory neurotransmitter in the central nervous system, which normally acts at this receptor. wikipedia.orghmdb.ca Unlike glutamate, which can activate other types of ionotropic receptors such as AMPA and kainate receptors, Aspartic acid, 2-methyl- is highly specific to the NMDA receptor. wikipedia.orgebi.ac.uk This specificity makes it an invaluable tool for distinguishing NMDA receptor-mediated effects from other glutamate-activated pathways. ebi.ac.uk The activation of the NMDA receptor by an agonist requires the presence of a co-agonist, typically glycine (B1666218) or D-serine, which binds to a different site on the receptor complex. wikipedia.orgnih.gov
Both Aspartic acid, 2-methyl- and glutamate function as agonists at the NMDA receptor, binding to the glutamate-binding site located on the GluN2 subunits. wikipedia.orgnih.govnih.gov However, their binding characteristics show notable differences. Studies evaluating various radioligands for NMDA receptors found that L-glutamate generally exhibits a higher affinity for the receptor compared to NMDA. nih.gov
The binding of glutamate or NMDA initiates conformational changes in the receptor's ligand-binding domain, a crucial step for the opening of the ion channel. rupress.org While both compounds lead to receptor activation, the endogenous neurotransmitter glutamate is cleared rapidly from the synapse, whereas experimentally applied NMDA can provide more sustained activation. rupress.org The pharmacological specificity of binding at the NMDA-preferring receptor site generally follows the order of potency: L-glutamate > D-aspartate > NMDLA (N-methyl-D,L-aspartic acid). nih.gov This indicates that while NMDA is a potent and specific agonist, the natural neurotransmitter glutamate binds with the highest affinity. nih.gov
Table 1: Ligand Affinity at NMDA Receptors
| Ligand | Relative Affinity | Selectivity |
|---|---|---|
| L-Glutamate | Highest | Binds to AMPA, kainate, and NMDA receptors wikipedia.orgebi.ac.uk |
| Aspartic acid, 2-methyl- (NMDA) | Lower than L-glutamate | Highly selective for NMDA receptors wikipedia.orgebi.ac.uk |
Specific Agonist Activity at N-Methyl-D-Aspartate (NMDA) Receptors
Receptor Subunit Interactions and Functional Modulation
The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). news-medical.netrupress.orgresearchgate.net The specific combination of these subunits dictates the receptor's biophysical and pharmacological properties. rupress.orgresearchgate.net
The binding of an agonist like Aspartic acid, 2-methyl- occurs specifically at the GluN2 subunits. wikipedia.orgselleckchem.com This binding event, along with the binding of a co-agonist to the GluN1 subunits, induces a conformational change in the receptor protein. rupress.orgjneurosci.org This structural rearrangement leads to the opening, or "gating," of the central ion channel pore. news-medical.netrupress.org The process of channel gating is complex, involving the M3 transmembrane helices which physically block the pore and must move to allow ion passage. rupress.org The identity of the GluN2 subunit (NR2A, NR2B, NR2C, or NR2D) significantly influences the gating kinetics, such as the speed of opening and closing, thereby shaping the synaptic response. nih.govrupress.org For instance, NR2A-containing receptors tend to respond faster to glutamate pulses than NR2B-containing receptors. nih.gov
Once gated open by agonist binding, the NMDA receptor channel is non-selective for cations, allowing the passage of positively charged ions across the cell membrane. wikipedia.orgjapsonline.com This results in an influx of extracellular sodium (Na+) and, notably, a high permeability to calcium (Ca2+). wikipedia.orgmdpi.com Simultaneously, it allows for the efflux of intracellular potassium (K+). wikipedia.orgwikipedia.org The influx of Na+ causes depolarization of the postsynaptic membrane, contributing to the excitatory postsynaptic potential (EPSP). wikipedia.org The substantial influx of Ca2+ is a key feature of NMDA receptors, allowing calcium to act as a crucial second messenger that triggers a variety of intracellular signaling pathways. selleckchem.comwikipedia.org These pathways are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govwikipedia.org The ion flow through the channel is also voltage-dependent, as at resting membrane potential, the channel pore is blocked by an extracellular magnesium ion (Mg2+). news-medical.netwikipedia.org This block is only relieved when the neuron is sufficiently depolarized, making the NMDA receptor a "coincidence detector" that requires both glutamate binding and postsynaptic depolarization for full activation. wikipedia.org
Table 2: Ion Flux Through Activated NMDA Receptor Channel
| Ion | Direction of Flow | Primary Consequence |
|---|---|---|
| Sodium (Na+) | Influx (into the cell) | Membrane depolarization (EPSP) wikipedia.org |
| Calcium (Ca2+) | Influx (into the cell) | Activation of intracellular signaling pathways, synaptic plasticity selleckchem.comwikipedia.org |
| Potassium (K+) | Efflux (out of the cell) | Contributes to changes in membrane potential wikipedia.orgwikipedia.org |
Binding to NR2 Subunits and Cation Channel Gating
Enzymatic Interactions of Aspartic Acid, 2-Methyl-
Research into the enzymatic interactions of Aspartic acid, 2-methyl- has revealed its capacity to act as a substrate for certain enzymes while being inactive with others. In a study examining the enzymes of the threonine biosynthetic pathway, 2-methylaspartic acid was found to be a competent substrate for the enzyme aspartokinase I. researchgate.net However, the resulting phosphorylated product was not a substrate for the subsequent enzyme in the pathway, aspartate semialdehyde dehydrogenase. researchgate.net Another study investigating the enzyme aspartate aminotransferase found that 2-methylaspartic acid can bind to the enzyme. acs.orgnih.gov In contrast, 3-methylaspartate is metabolized by methylaspartate ammonia-lyase, an enzyme that does not act on the 2-methyl isomer. chalmers.sewikipedia.org
Interaction with Aspartate Aminotransferase
Aspartic acid, 2-methyl-, also known as α-methylaspartic acid, serves as a substrate analog for aspartate aminotransferase, an enzyme crucial for amino acid metabolism. scilit.com The binding of substrates to aspartate aminotransferase is known to induce a significant conformational change in the enzyme, shifting it from an "open" to a "closed" form. nih.gov This conformational change is a critical step for the subsequent chemical reactions to occur. nih.gov
Studies have investigated the interaction of 2-methylaspartic acid with aspartate aminotransferase to understand the intricacies of substrate binding and the catalytic mechanism. Spectroscopic and kinetic analyses have been employed to characterize the enzyme-substrate complexes formed during the interaction. scilit.comacs.org The binding of 2-methylaspartic acid, a C4-dicarboxylic substrate analog, has been compared to that of L-glutamate, a C5-dicarboxylic substrate, to elucidate differences in their interaction with the enzyme's active site. nih.gov
Research has shown that the interaction between the amino group of 2-methyl-l-aspartate and the pyridoxal (B1214274) 5'-phosphate aldimine in the enzyme's active site is a key feature of the binding process. nih.gov The binding of 2-methyl-l-aspartate induces the closed conformation of the enzyme. nih.gov Kinetic studies using temperature-jump and stopped-flow techniques have revealed that the formation of the Schiff base between the enzyme and 2-methylaspartic acid involves at least three distinct steps. acs.org
The following table summarizes key findings from studies on the interaction between 2-methylaspartic acid and aspartate aminotransferase:
| Parameter | Observation | Significance | References |
| Enzyme Conformation | Induces a "closed" conformation upon binding. | Essential for catalytic activity and substrate processing. | nih.gov |
| Binding Mechanism | Involves the formation of a Schiff base with pyridoxal 5'-phosphate. | A key step in the transaldimination process. | acs.org |
| Kinetics | The Schiff base formation consists of at least three discrete steps. | Provides insight into the detailed reaction mechanism and the intermediates involved. | acs.org |
| Substrate Specificity | Serves as a substrate analog, allowing for the study of specific steps in the enzyme's catalytic cycle. | Helps in understanding the structural and chemical requirements for substrate recognition and catalysis. | scilit.comnih.gov |
Modulation of Other Relevant Enzyme Activities
Beyond its interaction with aspartate aminotransferase, 2-methylaspartic acid and its derivatives can modulate the activity of other enzymes. For instance, α-Methyl-DL-aspartic acid acts as a specific inhibitor of argininosuccinate (B1211890) synthase (ASS), a rate-limiting enzyme in the recycling of citrulline to arginine. chemsrc.com
Additionally, research has explored the potential for engineering enzymes like 3-methylaspartate ammonia (B1221849) lyase (MAL) to act on different substrates. plos.org MAL catalyzes the reversible deamination of L-threo-(2S,3S)-3-methylaspartic acid to mesaconic acid. nih.gov Understanding the structure-function relationship of such enzymes can pave the way for creating variants with novel catalytic activities. plos.org For example, studies have investigated the molecular determinants for the deamination reaction in MAL, highlighting the importance of hydrophobic interactions and the position of the amino group for substrate binding. plos.org
The table below outlines the modulation of other enzyme activities by 2-methylaspartic acid derivatives:
| Enzyme | Modulator | Effect | References |
| Argininosuccinate Synthase (ASS) | α-Methyl-DL-aspartic acid | Inhibition | chemsrc.com |
| 3-Methylaspartate Ammonia Lyase (MAL) | L-threo-(2S,3S)-3-methylaspartic acid | Substrate | nih.gov |
Signal Transduction Pathways Regulated by Aspartic Acid, 2-Methyl-
Role as a Second Messenger in Cellular Signaling
While not a classical second messenger itself, N-methyl-D-aspartic acid (NMDA), a derivative of aspartic acid, plays a pivotal role in initiating intracellular signaling cascades by activating NMDA receptors. wikipedia.org The activation of these receptors leads to an influx of calcium ions (Ca²⁺) into the cell. wikipedia.org This influx of Ca²⁺ is a critical event, as calcium itself is a ubiquitous second messenger that triggers a wide array of downstream signaling pathways. wikipedia.orgwikipedia.org
Second messengers are intracellular signaling molecules that are released in response to an extracellular signal (the "first messenger") and are responsible for propagating the signal within the cell. wikipedia.org The Ca²⁺ that enters through NMDA receptors can bind to and activate various proteins, including calmodulin and protein kinases, thereby initiating cascades that lead to changes in gene expression, enzyme activity, and other cellular functions. wikipedia.orgwikipedia.org Therefore, while NMDA acts as an agonist at the receptor level, its primary contribution to signal transduction is the generation of the Ca²⁺ second messenger signal. wikipedia.org
The process of signal transduction initiated by NMDA receptor activation can be summarized as follows:
Reception: NMDA binds to the NMDA receptor. wikipedia.org
Transduction: The receptor channel opens, allowing Ca²⁺ to flow into the cell. wikipedia.org
Response: The increase in intracellular Ca²⁺ concentration activates various downstream signaling pathways. wikipedia.orgwikipedia.org
Impact on Neuronal Excitability and Synaptic Plasticity
The activation of NMDA receptors by agonists like NMDA has a profound impact on neuronal excitability and synaptic plasticity, which are the cellular mechanisms underlying learning and memory. ppm.edu.plresearchgate.net Neuronal excitability refers to the ability of a neuron to generate an action potential, while synaptic plasticity is the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity. frontiersin.orgmdpi.com
The influx of Ca²⁺ through NMDA receptors is a key trigger for both short-term and long-term changes in synaptic strength. ppm.edu.pl This Ca²⁺-dependent signaling can lead to the insertion or removal of other glutamate receptors (like AMPA receptors) at the synapse, altering its sensitivity to future signals. mdpi.com This process is fundamental to long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity. ppm.edu.pl
The following table details the impact of NMDA receptor activation on neuronal function:
| Process | Effect of NMDA Receptor Activation | Mechanism | References |
| Neuronal Excitability | Increases neuronal excitability. | Depolarization of the postsynaptic membrane due to cation influx (Na⁺ and Ca²⁺). | ppm.edu.pl |
| Synaptic Plasticity | Induces synaptic plasticity (e.g., LTP and LTD). | Ca²⁺ influx activates downstream signaling cascades that modify synaptic structure and function. | ppm.edu.plresearchgate.net |
| Memory Formation | Plays a crucial role in learning and memory. | The synaptic changes induced by NMDA receptor activation are thought to be the cellular basis of memory formation. | wikipedia.org |
Biological Roles and Physiological Significance of Aspartic Acid, 2 Methyl
Neurophysiological Functions of Aspartic Acid, 2-Methyl-
The neurophysiological functions of 2-methylaspartic acid are intrinsically linked to its role as a potent and selective agonist of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor. wikipedia.orgjebms.org These receptors are widely distributed throughout the central nervous system, particularly in the hippocampus and cerebral cortex, and are critical for normal brain function. jebms.org
2-methylaspartic acid functions as an excitatory amino acid, mimicking the principal excitatory neurotransmitter, glutamate. jebms.orgmdpi.com It selectively binds to and activates NMDA receptors, which are ligand-gated ion channels. wikipedia.orgjebms.org The activation of NMDA receptors by an agonist like 2-methylaspartic acid, in conjunction with a co-agonist such as glycine (B1666218) or D-serine, leads to the opening of a non-selective cation channel. wikipedia.orgwikipedia.org This channel permits the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions into the neuron, and the efflux of potassium (K+) ions. wikipedia.orgwikipedia.org
A unique characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+). jebms.orgwikipedia.org At resting membrane potential, the channel is blocked by Mg2+. For the channel to open and allow ion flow, two conditions must be met simultaneously: the binding of glutamate (or an agonist like 2-methylaspartic acid) and the co-agonist, and sufficient depolarization of the postsynaptic membrane to expel the Mg2+ ion from the channel pore. wikipedia.org This dual requirement allows the NMDA receptor to act as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization. wikipedia.orgwikipedia.org The resulting influx of Ca2+ is particularly significant, as it acts as a crucial second messenger, triggering a variety of intracellular signaling pathways that mediate the majority of excitatory neurotransmission in the mammalian central nervous system. wikipedia.orgjebms.org Neuromodulation, the process of altering nerve activity, can be achieved through various methods, including direct electrical stimulation or site-directed pharmacology, to influence these neural circuits. medlink.commdpi.com
The activation of NMDA receptors by agonists such as 2-methylaspartic acid is fundamental to the regulation of synaptic plasticity, the cellular mechanism that underlies learning and memory. wikipedia.orgnih.gov Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time. The two primary forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD), both of which are critically dependent on NMDA receptor function. wikipedia.orgd-nb.info
LTP, a long-lasting enhancement in signal transmission between two neurons, is typically induced by high-frequency stimulation. This strong stimulation causes significant postsynaptic depolarization, relieving the Mg2+ block of NMDA receptors and allowing a large influx of Ca2+. nih.gov This surge in intracellular Ca2+ activates downstream signaling cascades, involving enzymes like calcium/calmodulin-dependent protein kinase II (CaMKII), which ultimately leads to an increase in the number and sensitivity of AMPA receptors at the synapse, thereby strengthening it. nih.govd-nb.info
Conversely, LTD, a long-lasting reduction in synaptic strength, is often induced by low-frequency stimulation. This results in a smaller, more modest increase in postsynaptic Ca2+ concentration, which preferentially activates protein phosphatases. These enzymes dephosphorylate synaptic proteins, leading to the removal of AMPA receptors from the synapse and weakening its efficacy. wikipedia.org Research indicates that NMDA receptors located within the synapse (sNMDARs) and outside the synapse (exNMDARs) may have opposing roles, with sNMDAR activation promoting LTP and exNMDAR activation leading to LTD. wikipedia.orgfrontiersin.org Through these mechanisms, 2-methylaspartic acid-induced receptor activation dynamically regulates synaptic activity and strength. mit.edu
The central role of 2-methylaspartic acid in modulating synaptic plasticity directly links it to higher-order cognitive functions, most notably learning and memory. wikipedia.orgnih.gov The molecular processes of LTP and LTD are widely considered to be the neural basis for how memories are formed and stored in the brain. nih.govd-nb.info By acting as a specific agonist for the NMDA receptor, 2-methylaspartic acid can initiate the Ca2+-dependent signaling pathways that are essential for these plastic changes at the synapse. wikipedia.org
The hippocampus, a brain region with a high density of NMDA receptors, is critical for the formation of new memories. jebms.org The ability of NMDA receptor activation to induce LTP in hippocampal circuits is thought to be a primary mechanism for encoding new information. wikipedia.orgd-nb.info Studies have shown that the regulation of NMDA receptors is crucial for learning and memory processes. d-nb.info The entire group of disorders where the main clinical deficit is in acquired cognitive function is categorized as Neurocognitive Disorder (NCD). dementia.org.au The intricate signaling network initiated by NMDA receptor activation, involving molecules like CaMKII and CREB, ultimately leads to changes in gene expression and protein synthesis that stabilize the long-term modifications in synaptic strength required for memory consolidation. d-nb.info
Regulation of Synaptic Activity and Plasticity
Neuroendocrine Regulation by Aspartic Acid, 2-Methyl-
2-methylaspartic acid (NMDA) is an important regulator of neuroendocrine function, exerting significant influence over the release of hormones from the hypothalamic-pituitary axis. wikipedia.org It is endogenously present in key neuroendocrine tissues, including the hypothalamus and the pituitary gland. sigmaaldrich.com Its primary site of action is often the hypothalamus, where it stimulates the release of various releasing hormones, which then act on the anterior pituitary. oup.com
Research has demonstrated that 2-methylaspartic acid stimulates the secretion of several key hormones by acting on the hypothalamus. It is a potent stimulator of gonadotropin-releasing hormone (GnRH) from the hypothalamus. sigmaaldrich.combioscientifica.com This GnRH release, in turn, stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bioscientifica.comnih.gov This action is mediated by NMDA receptors, as the effect can be blocked by specific NMDA receptor antagonists. nih.gov The sensitivity of the GnRH neurosecretory system to NMDA receptor activation appears to increase with pubertal development. oup.com
Furthermore, 2-methylaspartic acid administration leads to the release of growth hormone (GH). karger.comscite.ai This effect is not due to a direct action on the pituitary somatotrophs but is mediated by the stimulation of hypothalamic growth hormone-releasing hormone (GHRH) secretion. karger.combioscientifica.comnih.gov Studies in rats have shown that 2-methylaspartic acid administration causes a rapid increase in plasma GH levels in intact animals, but not in those with lesions of the arcuate nucleus (where GHRH neurons are located), confirming its hypothalamic site of action. karger.comnih.gov
The effect of 2-methylaspartic acid on prolactin (PRL) secretion is complex and appears to be state-dependent. nih.gov In vivo studies in male rats have shown that administration of D-aspartic acid, the precursor to endogenous NMDA, induces a significant elevation in serum prolactin. oup.comcapes.gov.br The mechanism involves both a direct action on the pituitary gland and an indirect action mediated by the hypothalamus. oup.comcapes.gov.br It is suggested that NMDA acts on the hypothalamus to induce the release of a prolactin-releasing factor, which then reinforces the direct stimulatory effect on the pituitary. oup.comcapes.gov.br
However, the response can be qualitatively different under certain physiological conditions. In lactating rats, where basal prolactin levels are often elevated due to the suckling stimulus, the administration of a 2-methylaspartic acid analog resulted in an acute suppression of prolactin. oup.comnih.gov When circulating prolactin levels were low in these same animals, the compound had no significant stimulatory or inhibitory effect. oup.comnih.gov This suggests that the neuroendocrine context, particularly the activity of dopaminergic systems (dopamine is a major prolactin-inhibiting factor), can convert the prolactin response to NMDA receptor activation from stimulation to inhibition. nih.gov
Influence on Hypothalamic-Pituitary Axis Hormones
Aspartic Acid, 2-Methyl- in Developmental Biology
Current scientific literature does not provide significant evidence detailing a direct role for Aspartic acid, 2-methyl- in developmental biology. The research in this area has predominantly focused on related compounds such as D-aspartic acid and the NMDA receptor system.
There is a notable lack of direct research findings on the specific role of Aspartic acid, 2-methyl- in brain development.
In contrast, extensive research highlights the importance of related molecules in the developing brain. D-aspartic acid is found in high concentrations in the nervous system of embryos and is thought to be a precursor for NMDA biosynthesis. oup.comoup.com The NMDA receptor, a target for the neurotransmitter glutamate, is fundamentally important for normal brain development. oup.com Its function is tightly regulated, as both excessive and insufficient activation can be harmful. oup.com Glutamate's action at NMDA receptors is believed to be a key mechanism controlling neuronal survival during the brain's developmental stages. researchgate.net
Specific data on the function of Aspartic acid, 2-methyl- in the regulation of neurogenesis (the formation of new neurons) and neuronal arborization (the branching of dendrites and axons) is not available in current scientific literature.
Role in Brain Development
Implications in Other Physiological Systems
The implications of Aspartic acid, 2-methyl- in other physiological systems are primarily linked to its inhibitory action on argininosuccinate (B1211890) synthase. medchemexpress.com
There is a lack of direct scientific evidence detailing the involvement of Aspartic acid, 2-methyl- in the reproductive system, including the testes, ovaries, or the process of spermatogenesis.
Conversely, the related compound D-aspartic acid has been extensively studied in this context.
In the Male Reproductive System: D-aspartic acid is found endogenously in the testes, specifically in Leydig and Sertoli cells, and is implicated in the synthesis and release of testosterone (B1683101). oup.comoup.com Research indicates that D-aspartic acid plays a role in spermatogenesis, the process of sperm production. oup.com It is secreted into the rete testis fluid and is found in high concentrations in epididymal spermatozoa. mdpi.com Furthermore, NMDA receptors, which are related to this pathway, are also expressed in the testes, particularly in spermatogonia. mdpi.commdpi.com
In the Female Reproductive System: In females, D-aspartic acid is present in the follicular fluid of the ovaries. researchgate.net Studies have shown that the concentration of this amino acid varies with age and appears to be correlated with oocyte quality. researchgate.net Research in animal models suggests that D-aspartic acid may enhance the activity of aromatase, an enzyme that converts testosterone into estradiol, a crucial hormone in female reproductive physiology. lacerta.de
Advanced Synthetic Methodologies for Aspartic Acid, 2 Methyl and Its Derivatives
Chemical Synthesis Approaches for Aspartic Acid, 2-Methyl-
The chemical synthesis of 2-methylaspartic acid often involves strategic modifications of aspartic acid or the construction of the amino acid backbone with the desired methylation. One common approach is the Michael addition of methylamine (B109427) to derivatives of maleic or fumaric acid. researchgate.netnih.gov For instance, N-methyl-DL-aspartic acid can be synthesized through the Michael addition of methylamine to dimethyl fumarate. nih.gov Another method involves the reductive amination of α-keto acids. libretexts.org
A patent describes a method for preparing N-methyl-D-aspartic acid starting from D-aspartic acid. google.com This process involves amino protection, followed by a Leuckart-Wallach reaction to introduce the methyl group, and subsequent deprotection with a strong acid. google.com This method is noted for avoiding the use of toxic reagents like methyl iodide and for producing a high-purity product without complex purification. google.com
Stereoselectivity is a critical aspect of amino acid synthesis, as the biological activity is often specific to a single stereoisomer. A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org Significant advancements have been made in developing stereoselective routes to 2-methylaspartic acid and its analogs. e-bookshelf.de
One notable strategy involves the use of chiral auxiliaries. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, enabling the synthesis of enantiomerically enriched carboxylic acids. nih.gov This method shows high diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov The process typically involves the enolization of an amide derived from pseudoephenamine, followed by alkylation. nih.gov
Another approach is the use of organocatalysis. For instance, organocatalytic Michael additions to alkynals have been developed to create axially chiral styrenes. While not directly a synthesis of 2-methylaspartic acid, the principles of using chiral organocatalysts to control stereochemistry are transferable.
Ruthenium-catalyzed olefin metathesis has also emerged as a powerful tool for forming carbon-carbon bonds with high stereoselectivity. This has been applied to the synthesis of complex molecules and could be adapted for the stereoselective synthesis of 2-methylaspartic acid precursors.
Chiral synthesis, aiming to produce a single enantiomer, is paramount for pharmaceutical applications. Several strategies are employed to achieve this for 2-methylaspartic acid.
One direct method is the enantioselective synthesis using chiral catalysts. libretexts.org Rhodium(I) complexes with chiral diphosphine ligands, such as DiPAMP, are effective for the enantioselective hydrogenation of prochiral enamides, which are precursors to α-amino acids. libretexts.org This approach can yield high enantiomeric excess.
The amidomalonate synthesis is a general method for preparing α-amino acids. libretexts.org By starting with diethyl acetamidomalonate and using a suitable alkyl halide, various amino acids can be synthesized. libretexts.org To achieve chirality, this synthesis can be combined with a resolution step or adapted using chiral phase-transfer catalysts.
Another innovative approach involves the enantioselective addition of masked acyl cyanides (MAC) to imines, catalyzed by a modified cinchona alkaloid. This method provides α-amino acid derivatives in high yields and excellent enantioselectivities.
| Chiral Synthesis Strategy | Key Features | Example Catalyst/Reagent |
| Chiral Auxiliary | Employs a removable chiral group to direct stereochemistry. nih.gov | Pseudoephenamine nih.gov |
| Enantioselective Catalysis | Uses a chiral catalyst to create a chiral product from an achiral substrate. libretexts.org | Rhodium(I)-DiPAMP complex libretexts.org |
| Amidomalonate Synthesis | A versatile method for α-amino acid synthesis. libretexts.org | Diethyl acetamidomalonate libretexts.org |
| Masked Acyl Cyanide Addition | Enantioselective addition to imines. | Modified cinchona alkaloid |
| Eschweiler-Clarke Reaction | Reductive methylation followed by deprotection. | Formic acid and formaldehyde (B43269) |
Novel Routes and Mechanisms for Stereoselective Synthesis
Synthesis of Aspartic Acid, 2-Methyl- Derivatives for Research
The synthesis of derivatives of 2-methylaspartic acid is crucial for exploring their biological activities and for developing new materials. These derivatives often involve modifications at the carboxylic acid or amino groups.
Functional group modifications of 2-methylaspartic acid are performed to enhance its properties or to introduce new functionalities. For instance, the carboxylic acid groups can be converted to esters or amides. nih.gov The amino group can also be further alkylated or acylated.
Pharmacophore modeling is a computational tool used to identify the essential structural features required for biological activity. By understanding the pharmacophore of a target, derivatives of 2-methylaspartic acid can be designed to better fit the binding site. This involves integrating specific functional groups that act as hydrogen bond donors, acceptors, or hydrophobic moieties. For example, a study on Tankyrase 1 inhibitors used pharmacophore models derived from DNA-encoded chemical libraries to guide the synthesis of new, potent inhibitors.
Poly(aspartic acid) (PASP) is a biodegradable and biocompatible polymer with numerous biomedical applications. Derivatives of PASP can be synthesized by modifying the precursor, polysuccinimide (PSI). The ring-opening reaction of PSI with various amines or alcohols allows for the introduction of a wide range of functional groups.
For example, a graft copolymer of polyaspartic acid and 2-amino-2-methyl-1-propanol (B13486) (PASP/AMP) was synthesized via the ring-opening of PSI. This derivative exhibited improved scale and corrosion inhibition properties. The synthesis of PASP-based polymers is attractive for drug delivery systems due to their biocompatibility and the ability to tailor their properties for controlled release.
The general synthesis of PASP derivatives from PSI is outlined below:
Step 1: Synthesis of Polysuccinimide (PSI): L-aspartic acid is thermally polymerized to form PSI.
Step 2: Ring-Opening of PSI: PSI is reacted with a nucleophile (e.g., an amine or alcohol) to open the succinimide (B58015) ring and form the poly(aspartic acid) derivative.
| PASP Derivative | Synthetic Approach | Potential Application |
| Poly(aspartamide)s | Ring-opening of PSI with primary amines. | Drug delivery |
| PASP/AMP | Ring-opening of PSI with 2-amino-2-methyl-1-propanol. | Scale and corrosion inhibitor |
| PASP-based hydrogels | Cross-linking of PASP chains. | High water absorption materials |
Functional Group Modifications and Pharmacophore Integration
Advanced Purification and Characterization Techniques in Synthesis
The purification and characterization of 2-methylaspartic acid and its derivatives are essential to ensure their purity and to confirm their structure.
Purification Techniques:
Crystallization: This is a common method for purifying solid compounds. A patent for N-methyl-D-aspartic acid synthesis mentions crystallization from n-hexane. google.com
Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are widely used to separate the desired product from impurities and reaction byproducts. Chiral HPLC can be used to separate enantiomers.
Precipitation: The product can be precipitated from a solution by adding a solvent in which it is insoluble. For instance, polyaspartic acid derivatives are often precipitated using ethanol.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds.
Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
X-ray Crystallography: This method provides the definitive three-dimensional structure of crystalline compounds.
Analytical Methodologies for Aspartic Acid, 2 Methyl Research
Chromatographic Techniques for Aspartic Acid, 2-Methyl- Quantification
Chromatography is the cornerstone for separating Aspartic acid, 2-methyl- from complex mixtures, a necessary prerequisite for accurate quantification. Due to the compound's polar, zwitterionic nature at physiological pH and the existence of chiral centers, specific chromatographic approaches are required.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing underivatized amino acids. However, separating the enantiomers (D- and L-forms) of Aspartic acid, 2-methyl- necessitates a chiral recognition mechanism. This is typically achieved through direct or indirect methods. Direct analysis on chiral stationary phases (CSPs) is often preferred as it avoids the extra step of derivatization.
Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids because they possess ionic groups and are compatible with the aqueous mobile phases needed for such polar compounds.
A validated, fully automated two-dimensional HPLC (2D-HPLC) system has been developed for the simultaneous determination of N-methyl-D-aspartic acid (NMDA) and its analogues. This method involves pre-column derivatization with a fluorescent tag, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to enhance detection sensitivity. The system uses a microbore-monolithic octadecylsilyl (ODS) column in the first dimension for initial separation, followed by a heart-cut transfer to a narrowbore-enantioselective column in the second dimension for chiral separation. This approach has successfully quantified NMDA in biological tissues, achieving a lower limit of quantification of 2.5 femtomoles.
Table 1: Example HPLC Conditions for Chiral Separation of N-Methylaspartic Acid Analogues
| Parameter | Condition | Reference |
|---|---|---|
| Technique | 2D-HPLC with fluorescence detection | |
| Derivatization | Pre-column with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | |
| 1st Dimension | Microbore-monolithic ODS column | |
| 2nd Dimension | Narrowbore-enantioselective columns | |
| Application | Quantification in rat tissues and bivalves |
| Sensitivity | Lower Limit of Quantification (LOQ): 2.5 fmol | |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly reliable and effective method for metabolite identification and quantification. However, due to the low volatility of amino acids like Aspartic acid, 2-methyl-, a derivatization step is mandatory to make them suitable for GC analysis. This process replaces active polar hydrogens (on -COOH, -NH, and -OH groups) with nonpolar moieties, increasing volatility.
Common derivatization strategies include:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives.
Acylation/Esterification: A two-step process can be used, for example, esterification of the carboxyl group with an alcohol followed by acylation of the amino group. Alternatively, reagents like methyl chloroformate in methanol (B129727) can form methyl esters of methoxycarbonyl derivatives, which are stable and well-suited for GC-MS analysis.
Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the GC column, and then detected by the mass spectrometer, which provides both mass information for identification and ion intensity for quantification. The electron ionization mass spectra of these derivatives show specific fragmentation patterns that are crucial for structure elucidation.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Derivative Formed | Key Advantage | Reference |
|---|---|---|---|
| MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | High stability, less moisture sensitive | , |
| Methyl Chloroformate / Methanol | Methoxycarbonyl-methyl ester (MOC/ME) | Stable products, specific fragmentation | |
| BSTFA | Trimethylsilyl (TMS) | Common, effective for many amino acids |
| Acetic Anhydride | Acetylated derivative | Protects amine/hydroxyl groups, characteristic ion loss | |
High-Performance Liquid Chromatography (HPLC) with Chiral Separation
Mass Spectrometry Approaches for Aspartic Acid, 2-Methyl-
Mass spectrometry (MS) is the definitive detection method coupled with chromatography for the analysis of Aspartic acid, 2-methyl-. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is essential for distinguishing the target analyte from a complex sample matrix.
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry technique performed on a triple quadrupole instrument that offers exceptional sensitivity and specificity for quantifying target compounds in complex mixtures. The method is targeted, meaning it looks specifically for a predefined analyte.
The process involves two stages of mass filtering:
Q1 (First Quadrupole): Isolates the specific molecular ion (the "precursor ion") of the derivatized Aspartic acid, 2-methyl-.
Q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID).
Q3 (Third Quadrupole): Isolates one or more specific, characteristic "product ions" from the fragmentation.
The combination of a specific precursor ion and its specific product ions (a "transition") creates a highly selective filter, minimizing interference from other compounds in the sample. This two-stage mass filtering can enhance the lower detection limit by up to 100-fold compared to full-scan MS analysis. This technique is particularly valuable for biomarker analysis and has been successfully applied to quantify amino acid derivatives, such as β-N-methylamino-L-alanine (BMAA), an isomer of Aspartic acid, 2-methyl-, in biological samples after derivatization.
Spectroscopic Analysis in Aspartic Acid, 2-Methyl- Research
While chromatography and mass spectrometry are used for separation and quantification, spectroscopic techniques are vital for the definitive confirmation of the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.
For Aspartic acid, 2-methyl-, the following can be determined from its NMR spectra:
¹H NMR: This spectrum would show distinct signals for each unique proton environment. Key features would include signals for the methyl group protons (-CH₃), the methine proton (-CH), and the methylene (B1212753) protons (-CH₂). The chemical shift (position of the signal) provides information about the electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule. For Aspartic acid, 2-methyl-, one would expect to see distinct signals for the two carboxyl carbons (-COOH), the alpha-carbon (-CH), the beta-carbon (-CH₂), and the N-methyl carbon (-CH₃).
2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. An experimental [¹H, ¹³C]-HSQC NMR spectrum for N-Methyl-D-aspartic acid is available in public databases, providing direct evidence of its structure.
Table 3: Predicted NMR Spectral Features for Aspartic Acid, 2-Methyl-
| Nucleus | Structural Position | Expected Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹³C | Carboxyl (C1) | ~175-185 | N/A |
| ¹³C | Carboxyl (C4) | ~175-185 | N/A |
| ¹³C | Alpha-Carbon (C2) | ~50-60 | N/A |
| ¹³C | Beta-Carbon (C3) | ~35-45 | N/A |
| ¹³C | N-Methyl Carbon | ~30-40 | N/A |
| ¹H | Alpha-Proton (on C2) | ~3.5-4.5 | Doublet of doublets (dd) |
| ¹H | Beta-Protons (on C3) | ~2.5-3.5 | Two signals, each a doublet of doublets (dd) |
| ¹H | N-Methyl Protons | ~2.5-3.0 | Singlet (or doublet if coupled to NH) |
| ¹H | N-H Proton | Variable | Broad singlet |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Aspartic acid, 2-methyl- | NMA |
| N-methyl-D-aspartic acid | NMDA |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| β-N-methylamino-L-alanine | BMAA |
| Octadecylsilyl | ODS |
| Teicoplanin | |
| Methyl Chloroformate | |
| Acetic Anhydride |
Immunohistochemical and Microscopic Techniques for Localization
The localization of the compound Aspartic acid, 2-methyl-, more commonly known as N-methyl-D-aspartate (NMDA), within biological tissues is primarily inferred through the detection of its specific binding sites, the NMDA receptors. These receptors are complex protein channels composed of several different subunits. Immunohistochemistry (IHC) and advanced microscopic techniques are fundamental tools that use antibodies to target these specific receptor subunits, thereby revealing the anatomical distribution of sites where 2-methyl-aspartic acid exerts its effects.
Immunocytochemical studies have been crucial in demonstrating that NMDA receptors are widely distributed throughout the central nervous system, with a preferential localization on the dendrites and dendritic spines of neurons. These methods have also identified NMDA receptors on presynaptic terminals and glial cells like astrocytes. The functional properties of NMDA receptors are determined by the combination of their constituent subunits, primarily the obligatory NR1 subunit (also known as GluN1 or GluRzeta1) and one or more of the various NR2 subunits (NR2A-D, also known as GluN2A-D or GluRepsilon1-4). The differential expression and combination of these subunits create receptor diversity, which can be mapped using subunit-specific antibodies.
Research Findings from Immunohistochemical Studies
Research has utilized polyclonal and monoclonal antibodies raised against specific C-terminus peptides of NMDA receptor subunits to map their distribution. Studies in the rat and mouse nervous systems have shown a widespread distribution of the NR1 and NR2A/B subunits, supporting the presence of functional receptor complexes throughout regions like the olfactory bulb, cerebral cortex, hippocampus, and various brainstem nuclei.
Key findings on the distribution of NMDA receptor subunits in different brain regions include:
Cerebral Cortex: Electron microscopy studies have shown that NR1 and NR2A/B subunits are predominantly found on dendrites and dendritic spines. Some cortical astrocytes also express both NR1 and NR2A/B subunits.
Hippocampus: In the adult murine hippocampus, NR1, NR2A, and NR2B-like immunoreactivity is co-localized in the cell bodies of pyramidal neurons and granule cells. In contrast, NR2D subunit staining is distinctly found in the stratum lucidum of the CA3 region and the oriens (B10768531) layer of CA1, suggesting a presynaptic localization.
Cerebellum: In the adult mouse cerebellum, the NR1 (GluRzeta1), NR2A (GluRepsilon1), and NR2C (GluRepsilon3) subunits are intensely co-localized in the synaptic glomeruli of the granular layer. They are specifically detected at the postsynaptic junction in granule cell dendrites that form synapses with mossy fiber terminals. Conversely, Purkinje cells show low staining for NR2 subunits, suggesting they may lack certain functional NMDA receptors despite expressing NR1 mRNA.
Retina: In the rat retina, postembedding immunogold electron microscopy revealed that the NR2A subunit is preferentially localized to the postsynaptic density at OFF synapses, while the NR2B subunit is found in perisynaptic locations, with a preference for ON synapses.
The following table summarizes the localization of various NMDA receptor subunits as determined by immunohistochemical studies.
| Receptor Subunit(s) | Brain Region | Cellular/Subcellular Localization | Species |
| NR1, NR2A/B | Cerebral Cortex | Postsynaptic on dendrites and dendritic spines; Astrocytes. | Rat |
| NR1, NR2A/B | Hippocampus | Cell bodies of pyramidal neurons, granule cells, and hilar cells; Apical dendrites. | Mouse |
| NR2D | Hippocampus | Presynaptic: Oriens layer of CA1 and stratum lucidum of CA3. | Mouse |
| NR1, NR2A, NR2C | Cerebellum | Postsynaptic density in granule cell dendrites at mossy fiber synapses. | Mouse |
| NR2A | Retina | Postsynaptic density, preferentially at OFF synapses. | Rat |
| NR2B | Retina | Perisynaptic, with a preference for ON synapses. | Rat |
Microscopic Techniques for Visualization
A combination of light and electron microscopy is often employed to characterize the distribution of NMDA receptors from the tissue level down to the synapse.
Light and Confocal Microscopy: These techniques are used for initial visualization of receptor distribution across brain sections. Immunofluorescence labeling, often used with confocal microscopy, allows for the co-localization of multiple receptor subunits or the receptor with other synaptic proteins. For instance, double immunofluorescence has shown the co-localization of NR1, NR2A, and NR2C subunits within individual synaptic glomeruli in the cerebellum.
Electron Microscopy (EM): For ultrastructural analysis, EM techniques provide high-resolution views of receptor localization at the synaptic and subsynaptic levels.
Pre-embedding Immunoperoxidase: This method is used for both light and electron microscopy and reveals dense staining in structures like dendrites and postsynaptic densities.
Post-embedding Immunogold: This technique offers more precise localization by labeling antibodies with gold particles after the tissue has been embedded in resin. It has been instrumental in distinguishing between synaptic and extrasynaptic receptor populations and in mapping subunits to specific domains like the postsynaptic density versus perisynaptic areas.
Advanced Microscopy Techniques:
Cryo-Electron Microscopy (Cryo-EM): This technique provides high-resolution structural models of the entire NMDA receptor complex, revealing how different subunits like GluN1, GluN2A, and GluN2D assemble and the binding sites for ligands and modulators.
Single-Molecule Localization Microscopy (SMLM): Techniques such as DNA-assisted SMLM can visualize the arrangement of multiple proteins within a single synapse in tissue sections, offering insights into the precise organization of receptors relative to other synaptic components.
The table below outlines various microscopic techniques and their specific applications in the study of NMDA receptor localization.
| Microscopic Technique | Specific Method | Application in NMDA Receptor Research |
| Light Microscopy (LM) | Immunofluorescence | General distribution and co-localization of receptor subunits in brain sections and cultured neurons. |
| Confocal Microscopy | Immunofluorescence | High-resolution optical sectioning for 3D reconstruction and co-localization studies. |
| Electron Microscopy (EM) | Pre-embedding Immunoperoxidase | Ultrastructural localization within dendrites and postsynaptic densities. |
| Electron Microscopy (EM) | Post-embedding Immunogold | Precise subsynaptic localization (e.g., postsynaptic density vs. perisynaptic sites). |
| Cryo-Electron Microscopy (Cryo-EM) | Single-particle analysis | High-resolution 3D structure determination of the receptor complex. |
| Super-Resolution Microscopy | DNA-Assisted SMLM | Visualization of multi-protein patterns and their relative positions within a synapse. |
Pathophysiological Implications and Therapeutic Research on Aspartic Acid, 2 Methyl
Aspartic Acid, 2-Methyl- in Neurological Disorders
The involvement of Aspartic acid, 2-methyl- in neurological disorders primarily stems from its role as an agonist at the NMDA receptor. Dysregulation of NMDA receptor activity is a key factor in the development and progression of several conditions affecting the nervous system.
Role in Excitotoxicity and Neurodegeneration
Excitotoxicity is a pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. Aspartic acid, 2-methyl-, as a potent NMDA receptor agonist, can induce excitotoxicity when present in excessive amounts. This process begins with the overactivation of NMDA receptors, leading to a massive influx of calcium ions (Ca2+) into the neuron. While Ca2+ is a crucial second messenger in normal cell signaling, its excessive intracellular accumulation triggers a cascade of detrimental events. These include the activation of various enzymes that can damage cellular structures, the generation of free radicals leading to oxidative stress, and mitochondrial dysfunction.
Acute excitotoxicity is characterized by rapid neuronal swelling due to the influx of sodium (Na+), chloride (Cl-), and water, which can culminate in cell lysis. A slower, more delayed form of excitotoxic neurodegeneration is primarily dependent on the influx of Ca2+. Research has demonstrated that exposure of cultured hippocampal neurons to NMDA can induce cell death, a process that can be prevented by NMDA receptor antagonists. This highlights the direct link between NMDA receptor activation and neuronal demise. The concept of excitotoxicity is a common thread in the pathogenesis of many neurodegenerative diseases.
Association with Psychiatric Conditions (e.g., Schizophrenia, Alcohol Withdrawal)
Dysfunction of the NMDA receptor system is strongly implicated in the pathophysiology of schizophrenia. The "glutamate hypothesis" of schizophrenia posits that hypofunction of NMDA receptors contributes to the symptoms of the disorder. This is supported by pharmacological evidence showing that NMDA receptor antagonists can produce psychotic symptoms in healthy individuals and worsen them in patients with schizophrenia. Studies have found decreased levels of D-aspartate, an endogenous NMDA receptor agonist, in the brains of individuals with schizophrenia. This suggests that a deficit in NMDA receptor activation may be a key etiological factor.
In the context of alcohol withdrawal, the brain experiences a state of hyperexcitability. Chronic alcohol consumption leads to an adaptive downregulation of GABA-A receptors (inhibitory) and an upregulation of NMDA receptors (excitatory). When alcohol is abruptly withdrawn, the enhanced excitatory signaling through the upregulated NMDA receptors, now unopposed by alcohol's inhibitory effects, contributes to the symptoms of withdrawal, such as tremors, agitation, and seizures. This overactivity of NMDA receptors is a critical component of the neurobiological basis of alcohol withdrawal syndrome.
Involvement in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The role of Aspartic acid, 2-methyl- and NMDA receptor-mediated excitotoxicity is also a significant area of research in neurodegenerative diseases like Alzheimer's disease. In Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological hallmark. Aβ oligomers can enhance NMDA receptor-dependent activity, leading to synaptic loss and dysfunction. This suggests that Aβ-induced neurotoxicity may be mediated, at least in part, through the overstimulation of NMDA receptors.
Furthermore, alterations in the levels of D-aspartate have been linked to Alzheimer's disease. The delicate balance of NMDA receptor signaling is crucial for neuronal survival, and its disruption by factors like Aβ and altered D-aspartate levels can contribute to the neurodegenerative process. Interestingly, while excessive NMDA receptor activity is excitotoxic, a certain level of activation is necessary for neuronal health and plasticity, highlighting the complex role of this receptor system in both normal function and disease.
Genetic Aspects and Gene Expression Studies
The genetic basis of NMDA receptor function and its dysregulation in disease is an active area of investigation. Variations in the genes encoding NMDA receptor subunits can influence an individual's susceptibility to certain neurological and psychiatric conditions.
NMDA Receptor Subunit Gene Expression Alterations
NMDA receptors are complex heterotetramers composed of different subunits, primarily from the GluN1 (formerly NR1) and GluN2 (formerly NR2) families. The specific combination of these subunits determines the receptor's functional properties, including its affinity for agonists like Aspartic acid, 2-methyl-, and its ion channel characteristics. The expression of these subunit genes is dynamically regulated and can be altered in various pathological states.
For instance, studies have shown that chronic administration of the NMDA receptor antagonist ketamine can lead to an increase in the expression of NMDA receptor subunit genes, particularly GluN1. In the context of schizophrenia, research has revealed increased expression of the GluN1 and GluN2A subunits in the prefrontal cortex of patients. In contrast, studies on Alzheimer's disease have reported significantly lower expression of the GluN1 subunit. These findings suggest that alterations in the transcription and expression of NMDA receptor subunit genes are a key molecular mechanism underlying the receptor's role in these disorders.
Table 1: Research Findings on NMDA Receptor Subunit Gene Expression
| Condition | Affected Brain Region | Observed Change in Gene Expression | Reference |
|---|---|---|---|
| Chronic Ketamine Administration | Animal models | Increased GluN1 (NR1) subunit expression | |
| Schizophrenia | Dorsolateral Prefrontal Cortex | Increased NR1 and NR2A subunit expression | |
| Alzheimer's Disease | Dorsolateral Prefrontal Cortex | Decreased NR1 subunit expression |
Genetic Vulnerability Related to Aspartic Acid, 2-Methyl- Pathways
Genetic variations within the pathways involving Aspartic acid, 2-methyl- and its receptors can create a vulnerability to developing certain disorders. For example, an individual's genetic makeup can influence their response to substances that modulate NMDA receptor activity, such as ketamine. Variations in genes related to glutamatergic function may predispose individuals to the neurotoxic or psychotomimetic effects of such drugs.
Furthermore, the metabolism of D-amino acids, including D-aspartate, is controlled by specific enzymes. Genetic alterations in the genes encoding these enzymes could lead to dysregulated levels of endogenous NMDA receptor agonists, thereby contributing to the risk of developing conditions like schizophrenia. The interplay between genetic predisposition and environmental factors that affect NMDA receptor pathways is a crucial area of research for understanding the etiology of complex neuropsychiatric disorders.
Therapeutic Modalities Targeting Aspartic Acid, 2-Methyl- Pathways
N-methyl-D-aspartate (NMDA) receptor antagonists are compounds that inhibit the activity of the NMDA receptor. Under normal conditions, the receptor is activated by the binding of the neurotransmitter glutamate and a co-agonist, typically glycine (B1666218) or D-serine. This activation opens an ion channel, allowing the influx of ions like calcium (Ca²⁺), which is critical for processes like learning and memory. However, overactivation of the NMDA receptor leads to excessive calcium influx, a condition known as excitotoxicity, which can cause neuronal damage and death. NMDA receptor antagonists work by blocking this activity to prevent excitotoxicity.
There are several classes of NMDA receptor antagonists, each with a distinct mechanism of action:
Competitive Antagonists : These molecules bind to the same site as the agonist glutamate (the GluN2 subunit) or the co-agonist glycine/D-serine (the GluN1 subunit). By occupying this site, they prevent the agonists from binding and activating the receptor. Examples include AP5 and 7-Chlorokynurenic acid.
Uncompetitive Antagonists (Channel Blockers) : These are use-dependent antagonists, meaning they can only access their binding site when the receptor's ion channel is already open. They bind to a site, often the PCP site, located inside the ion channel, physically obstructing the flow of ions. This mechanism is considered potentially advantageous as it preferentially blocks excessively active receptors while preserving normal physiological function. Well-known examples include memantine (B1676192), ketamine, and dizocilpine (B47880) (MK-801).
Non-competitive Antagonists (Allosteric Modulators) : These antagonists bind to a regulatory site on the receptor that is distinct from the agonist or channel sites. This binding changes the receptor's shape (conformation), which reduces the likelihood of the channel opening, even when glutamate and glycine are bound. Ifenprodil (B1662929) is a notable example, which selectively inhibits receptors containing the GluN2B subunit by binding to the interface between the GluN1 and GluN2B subunits.
Table 1: Mechanisms of NMDA Receptor Antagonists
| Antagonist Type | Mechanism of Action | Binding Site | Example(s) |
|---|---|---|---|
| Competitive | Competes with the agonist (glutamate) or co-agonist (glycine/D-serine) for the binding site, preventing receptor activation. | Glutamate or Glycine binding site | AP5, 7-Chlorokynurenic acid |
| Uncompetitive (Channel Blocker) | Enters the ion channel after it has been opened by agonists and physically blocks the passage of ions. | Within the ion channel pore (e.g., PCP site) | Memantine, Ketamine, MK-801 |
| Non-competitive (Allosteric Modulator) | Binds to a site other than the agonist site, changing the receptor's conformation and reducing its activity. | Allosteric sites (e.g., N-terminal domain) | Ifenprodil |
Modulating the NMDA receptor pathway is a significant area of therapeutic research for a variety of neurological and psychiatric disorders. The primary goal is often to mitigate the neuronal damage caused by excitotoxicity, which is a key factor in conditions like Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.
One major strategy involves the use of NMDA receptor antagonists. For instance, memantine is used to manage moderate-to-severe Alzheimer's disease by blocking the ion channel during periods of excessive glutamate release, thereby protecting neurons from excitotoxic damage. Similarly, ketamine's rapid antidepressant effects are attributed to its action as an NMDA receptor antagonist.
However, completely blocking NMDA receptor activity is problematic, as these receptors are essential for normal brain functions like synaptic plasticity. This has led to the exploration of more nuanced approaches, such as allosteric modulation.
Negative Allosteric Modulators (NAMs) : These compounds, like ifenprodil, reduce the receptor's activity without completely blocking it. Their subtype selectivity (e.g., for GluN2B-containing receptors) offers the potential for more targeted therapies with fewer side effects.
Positive Allosteric Modulators (PAMs) : These compounds enhance the receptor's response to agonists. They are being investigated for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
Despite the therapeutic promise, developing drugs that modulate the NMDA receptor pathway faces significant challenges. These include poor bioavailability and the difficulty of penetrating the blood-brain barrier. Furthermore, because the same receptor that needs to be blocked under pathological conditions is also vital for normal physiological functions, achieving a therapeutic window that is both effective and safe remains a critical hurdle.
NMDA Receptor Antagonists and Their Mechanisms
Aspartic Acid, 2-Methyl- in Other Disease States
While the role of the NMDA receptor is most established in the central nervous system, emerging research has identified its involvement in pathological processes in other parts of the body, including the liver and in various cancers.
Recent studies have revealed a significant link between NMDA receptor expression and liver disease. Healthy liver tissue does not typically express NMDA receptor subunits. However, in rodent models, the expression of these receptors, particularly the GluN1 (NR1) and GluN2B subunits, appears at the stage of severe liver fibrosis, which is considered a precancerous condition, and persists through the development of hepatocellular carcinoma (HCC).
This appearance of NMDA receptors is not random; it has been directly correlated with the demethylation of CpG islands in the promoter regions of the genes that encode these receptor subunits. This epigenetic change allows for the transcription of these genes and the subsequent production of the receptor proteins. Consequently, the detection of NMDA receptor subunits is being explored as a potential biomarker for identifying precancerous liver disease and its progression to liver cancer.
Furthermore, the NMDA receptor plays a role in regulating liver inflammation. Studies show that NMDA receptors are present on Kupffer cells, the resident macrophages of the liver. Activation of these receptors by agonists like aspartate can downregulate the activity of the inflammasome, a key component of the inflammatory response, thereby limiting injury in models of acute hepatitis. This suggests that targeting the NMDA receptor pathway could be a therapeutic strategy for inflammatory liver conditions.
The long-held view that NMDA receptor signaling is confined to the central nervous system has been challenged by a growing body of evidence showing its presence and function in various cancers outside the brain. Functional NMDA receptors and their subunits have been identified in a wide array of cancer cell lines and tissues.
The role of NMDA receptors in cancer appears to be complex and can vary by cancer type. In many cases, the activation of these receptors is implicated in promoting cancer cell growth, proliferation, and migration. For example, silencing the gene for the NR2A subunit was found to inhibit the proliferation of gastric cancer cells. Similarly, in metastatic breast cancer, NMDA receptor antagonists like MK-801 and ifenprodil were shown to decrease cancer cell migration and invasion. This suggests that glutamate, which can be released by tumor cells themselves, may act in a paracrine or autocrine fashion to stimulate cancer progression via NMDA receptors.
As a result, NMDA receptor antagonists are being investigated as potential anti-cancer agents. Inhibition of the receptor has demonstrated anti-tumor effects in several experimental models. However, in some contexts, NMDA receptors have also been reported to have anti-proliferative or tumor-suppressive effects, highlighting the diverse roles these receptors can play depending on the specific cancer biology.
Table 2: Cancers with Reported NMDA Receptor Expression
| Cancer Type | Reference(s) |
|---|---|
| Gastric Cancer | |
| Breast Cancer | |
| Lung Cancer | |
| Prostate Cancer | |
| Pancreatic Cancer | |
| Laryngeal Cancer | |
| Ovarian Cancer | |
| Oral Squamous Cell Carcinoma | |
| Glioblastoma | |
| Colorectal Cancer |
Future Research Directions and Emerging Areas
Advanced Computational and Modeling Studies of Aspartic Acid, 2-Methyl- Interactions
The future of understanding Aspartic acid, 2-methyl- at a molecular level lies in sophisticated computational and modeling techniques. These methods offer unparalleled insights into the dynamic interactions between this compound and its primary target, the NMDA receptor.
Advanced computational approaches are being employed to elucidate the nuanced interactions between NMDA and its receptor subunits. Molecular docking studies, for instance, help in predicting the binding affinity and orientation of Aspartic acid, 2-methyl- and its analogs within the receptor's binding pocket. These simulations are crucial for designing novel compounds with enhanced selectivity and potency. For example, computational studies have been used to investigate how substituents on related molecules can influence their interaction with different NMDA receptor subtypes.
Furthermore, molecular dynamics simulations provide a dynamic view of these interactions over time, revealing conformational changes in the receptor upon binding. These studies can help to understand the mechanics of channel gating and ion flow. By combining quantum mechanics/molecular mechanics (QM/MM) methods, researchers can achieve a higher level of accuracy in describing the electronic and structural properties of the binding event. These computational tools are not only pivotal for fundamental research but also for the rational design of new therapeutic agents targeting the NMDA receptor.
Table 1: Computational Methods in Aspartic Acid, 2-Methyl- Research
| Computational Method | Application in Aspartic acid, 2-methyl- Research | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to the NMDA receptor. | Identification of key amino acid residues involved in binding, guiding the design of new agonists and antagonists. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the NMDA receptor with and without bound ligands. | Understanding conformational changes, receptor activation mechanisms, and the influence of the cellular environment. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of ligand-receptor interactions with high accuracy. | Elucidating the nature of chemical bonds formed and broken during the binding process. |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different ligands. | Aiding in the lead optimization phase of drug discovery by predicting the potency of new chemical entities. |
Novel Applications in Biomaterials and Drug Delivery Systems
The unique properties of Aspartic acid, 2-methyl- and its derivatives are being explored for innovative applications in the fields of biomaterials and drug delivery. These areas of research aim to create more effective and targeted therapeutic strategies.
The development of "intelligent" or "smart" biomaterials that respond to specific physiological cues is a promising frontier. For instance, pH-sensitive hydrogels and nanoparticles can be designed to release encapsulated drugs in the acidic microenvironments often found in tumor tissues or sites of inflammation. While not directly incorporating Aspartic acid, 2-methyl- itself into the material structure, the principles of designing targeted release systems are highly relevant for delivering NMDA receptor modulators. The use of biodegradable polymers like polylactic acid (PLA) and polyglycolic acid (PGA) in creating nanoparticles for drug delivery is a well-established concept that can be adapted for this purpose.
Furthermore, the surface of drug delivery systems can be functionalized with ligands that specifically target the NMDA receptor, thereby increasing the local concentration of the therapeutic agent and minimizing off-target effects. This targeted approach is particularly important for neurological disorders to ensure that drugs cross the blood-brain barrier and reach their intended site of action within the central nervous system. The biocompatibility and controlled degradation of these biomaterials are critical factors in ensuring their safety and efficacy for human applications.
Table 2: Biomaterials in Drug Delivery for NMDA Receptor Modulation
| Biomaterial Type | Potential Application | Advantages |
|---|---|---|
| pH-Sensitive Hydrogels | Controlled release of NMDA receptor modulators in acidic environments (e.g., tumors, inflamed tissue). | Targeted drug release, reduced systemic toxicity. |
| Biodegradable Nanoparticles (e.g., PLA, PGA) | Encapsulation and sustained release of drugs targeting the NMDA receptor. | Improved drug stability, prolonged therapeutic effect. |
| Liposomes | Delivery of both hydrophilic and hydrophobic drugs to the central nervous system. | Biocompatibility, ability to cross the blood-brain barrier. |
| Functionalized Nanocarriers | Targeted delivery to specific neuronal populations expressing NMDA receptors. | Increased efficacy, minimized off-target effects. |
Interdisciplinary Research Integrating Aspartic Acid, 2-Methyl- with Other Biological Systems
Future research is increasingly focused on understanding the role of Aspartic acid, 2-methyl- and the NMDA receptor in a broader biological context, moving beyond its well-established functions in the central nervous system. This interdisciplinary approach is uncovering its involvement in a variety of physiological and pathological processes.
Emerging evidence suggests that NMDA receptors are present and functional in various peripheral tissues, including the cardiovascular system. Research is exploring their role in regulating heart rate, blood pressure, and their potential involvement in conditions like pulmonary artery hypertension and heart failure. This opens up new avenues for therapeutic interventions targeting cardiovascular diseases.
The interplay between the glutamatergic system, where the NMDA receptor is a key player, and other neurotransmitter systems is another area of active investigation. Understanding how these systems communicate and influence each other is crucial for a holistic view of brain function and for developing more effective treatments for complex neurological and psychiatric disorders. Furthermore, the study of NMDA receptor dysfunction in the context of dementia and its behavioral and psychological symptoms (BPSD) highlights the need for a multi-faceted approach to treatment.
Ethical Considerations in Aspartic Acid, 2-Methyl- Research, particularly in Animal Studies
The use of animals in research involving Aspartic acid, 2-methyl- is indispensable for studying its effects on a living organism, particularly for investigating complex behaviors and neuropathological conditions. However, this necessity is coupled with a strong ethical responsibility to ensure the welfare of the animals involved.
A cornerstone of ethical animal research is the principle of the "Three Rs": Replacement, Reduction, and Refinement.
Replacement encourages the use of non-animal methods whenever possible, such as in vitro cell cultures or computer simulations.
Reduction aims to minimize the number of animals used by employing efficient experimental designs and statistical methods.
Refinement focuses on modifying procedures to minimize animal pain, suffering, and distress. This includes providing appropriate anesthesia and analgesia, as well as ensuring proper housing and care.
Researchers must provide a clear scientific justification for the use of animals, ensuring that the potential benefits of the research outweigh the costs to the animals. Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing and approving research protocols to ensure they adhere to strict ethical guidelines. As our understanding of the complex roles of Aspartic acid, 2-methyl- expands, so too must our commitment to upholding the highest ethical standards in the research that makes these discoveries possible.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Aspartic acid, 2-methyl- |
| N-methyl-D-aspartic acid |
| Glutamate (B1630785) |
| Polylactic acid |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing 2-methyl-aspartic acid?
- Methodological Answer : Synthesis typically involves chemical or enzymatic methods, with characterization via nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. For enantiomeric separation, chiral columns (e.g., Astec® CHIROBIOTIC® T) are employed, using methanol or ethanol mobile phases . Racemic mixtures (DL-forms) require careful analysis, as biological activity often depends on the L-enantiomer . Ensure reproducibility by documenting reaction conditions (temperature, catalysts) and validating purity thresholds (>95%) via triplicate measurements .
Q. How can researchers quantify 2-methyl-aspartic acid in complex biological matrices?
- Methodological Answer : Acid hydrolysis is commonly used to release aspartic acid from proteins, but this destroys tryptophan and converts asparagine to aspartic acid, necessitating controls for hydrolysis-induced artifacts . High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., FMOC-Cl) improves sensitivity for trace detection. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is also effective for direct tissue analysis, though it requires rigorous calibration against known standards .
Q. What are the primary biochemical roles of aspartic acid derivatives like 2-methyl-aspartic acid in protein structure or enzyme function?
- Methodological Answer : Aspartic acid residues are critical in enzyme active sites (e.g., HIV-1 protease) for catalytic activity . Methylation at the β-position (2-methyl-aspartic acid) may alter steric hindrance or hydrogen-bonding networks. To study this, use site-directed mutagenesis in model enzymes and compare kinetic parameters (Km, Vmax) between wild-type and modified proteins .
Q. How do researchers address artifacts in aspartic acid detection during amino acid profiling?
- Methodological Answer : Acid hydrolysis converts asparagine to aspartic acid, so total aspartic acid content represents both residues. To distinguish them, use enzymatic hydrolysis (e.g., asparaginase) or advanced techniques like stable isotope labeling paired with LC-MS . Include internal standards (e.g., deuterated aspartic acid) to correct for matrix effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported synthesis yields or analytical data for 2-methyl-aspartic acid?
- Methodological Answer : Discrepancies often arise from variability in hydrolysis conditions or chiral separation efficiency. Conduct a meta-analysis of published protocols, highlighting variables like pH, temperature, and catalyst type. Use ANOVA with post-hoc tests (e.g., Duncan’s test) to statistically compare datasets and identify outlier methodologies . Reproduce high-impact studies with strict adherence to their methods to validate claims .
Q. What experimental designs are optimal for studying enantiomer-specific effects of 2-methyl-aspartic acid in biological systems?
- Methodological Answer : Use enantiopure synthetic standards to isolate D- and L-forms. For in vitro studies, employ cell cultures with controlled media to assess uptake and metabolic fate. In vivo, use isotopic tracing (e.g., ¹³C-labeled compounds) to track enantiomer distribution. Validate results with molecular docking simulations to predict binding affinities in target proteins .
Q. How can computational modeling enhance the study of 2-methyl-aspartic acid’s role in enzyme inhibition or drug design?
- Methodological Answer : Molecular dynamics (MD) simulations can model how methylation affects aspartic acid’s interaction with enzymes like HIV-1 protease. Use software (e.g., AutoDock) to compare binding energies of 2-methyl-aspartic acid derivatives against native substrates. Cross-validate predictions with X-ray crystallography or cryo-EM structures .
Q. What ethical and reproducibility considerations are critical when publishing research on novel aspartic acid derivatives?
- Methodological Answer : Adhere to FAIR data principles by depositing raw NMR, MS, and crystallography data in public repositories (e.g., Zenodo). Disclose conflicts of interest and funding sources. Include step-by-step protocols in supplementary materials to enable replication . For animal or human studies, obtain ethics board approval and document consent processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
